Computed Lipophilicity (XLogP3) Elevation Relative to Des-Methyl and Dechlorinated Analogs
The 4-methyl substitution on the piperidine ring, combined with the dual halogenation pattern, produces a computed XLogP3-AA of 4.4 for 1-(4-bromo-2-chlorobenzyl)-4-methylpiperidine. This value is 0.5 log units higher than the des-methyl analog 1-(4-bromo-2-chlorobenzyl)piperidine (XLogP3 = 3.9) [1][2] and 0.7 log units higher than the monohalogenated analog 1-(4-bromobenzyl)-4-methylpiperidine (XLogP3 = 3.7) [3]. Such differences correspond to an approximately 3- to 5-fold increase in calculated partition coefficient, which can be decisive in optimizing compound properties for central nervous system penetration or reducing aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 1-(4-Bromo-2-chlorobenzyl)piperidine: XLogP3 = 3.9; 1-(4-Bromobenzyl)-4-methylpiperidine: XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = +0.5 (vs. des-methyl) and +0.7 (vs. monohalogenated) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019.06.18 release |
Why This Matters
For medicinal chemistry programs targeting intracellular or CNS receptors, a 0.5–0.7 logP difference can significantly impact membrane permeability and thus in vitro potency; procurement of the incorrect analog may yield misleading SAR conclusions.
- [1] PubChem. (2025). Compound Summary for CID 91800434: 1-(4-Bromo-2-chlorobenzyl)-4-methylpiperidine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 58266557: 1-(4-Bromo-2-chlorophenyl)methyl piperidine. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary for CID 22197659: 1-(4-Bromobenzyl)-4-methylpiperidine. National Center for Biotechnology Information. View Source
